molecular formula C9H5Cl2N B042001 2,4-Dichloroquinoline CAS No. 703-61-7

2,4-Dichloroquinoline

Cat. No. B042001
CAS RN: 703-61-7
M. Wt: 198.05 g/mol
InChI Key: QNBJYUUUYZVIJP-UHFFFAOYSA-N
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Description

2,4-Dichloroquinoline is a chlorinated quinoline compound with applications in various chemical syntheses and studies, particularly as a precursor for more complex chemical structures.

Synthesis Analysis

The preparation of this compound involves reacting 3-amino-2,4-dichloroquinoline with various nucleophiles. This method provides a simple and efficient route to synthesize 2-substituted and 2,4-disubstituted 3-aminoquinolines (Šimáček et al., 2012). Additionally, acetonitrile-mediated synthesis techniques have been used for creating this compound from 2-ethynylaniline, indicating versatile approaches to its production (Lee et al., 2006).

Molecular Structure Analysis

The molecular structure of this compound derivatives has been elucidated using techniques like FT-IR, NMR, Mass spectroscopy, and single-crystal X-ray diffraction. These studies reveal the compound's 3-dimensional structure and help in understanding its reactivity and interaction with other molecules (Murugavel et al., 2017).

Chemical Reactions and Properties

This compound acts as a versatile precursor in various chemical reactions. It has been used to synthesize a wide range of quinoline derivatives, indicating its reactivity towards nucleophiles and its role in forming complex heterocyclic compounds (Rajesh et al., 2015).

Scientific Research Applications

  • Chemistry and Synthetic Applications : Advances in the chemistry of chloroquinoline derivatives, including 2-chloroquinoline-3-carbaldehyde and related analogs, have led to improved methods for their synthesis and biological evaluation. These advances have significant implications for the development of new synthetic applications (Hamama, Ibrahim, Gooda, & Zoorob, 2018).

  • Antibacterial Activity : Some novel 2-chloroquinolin derivatives have been synthesized using ultrasound-promotion techniques, showing moderate antibacterial activity against both Gram-positive and Gram-negative bacteria (Balaji, Rajesh, Ali, & Vijayakumar, 2013).

  • Cancer Treatment and Inflammatory Signaling : Chloroquines, primarily used for treating malaria, can also interfere with cancer progression by targeting inflammatory signaling pathways and autophagy. This disruption of tissue homeostasis suggests potential applications in cancer treatment (Varışlı, Cen, & Vlahopoulos, 2019).

  • Sensitizing Breast Cancer Cells : Chloroquine has been found to sensitize breast cancer cells to chemotherapy, independent of autophagy inhibition, potentially enhancing the efficacy of cancer treatments (Maycotte et al., 2012).

  • Synthesis of Angiotensin II Receptor Antagonists : Research demonstrates that LiCl controls regioselective reactions between 2,4-dichloroquinoline and organozinc reagents, which could be beneficial in synthesizing angiotensin II receptor antagonists (Shiota & Yamamori, 1999).

  • Potential COVID-19 Treatments : Hydroxychloroquine and its metabolites have shown potential as treatments for COVID-19, though concerns about toxicity and antimicrobial resistance necessitate further research (Vaidya & Vyas, 2020).

  • Regioselective Synthesis and Antibacterial Evaluation : Novel bis(2-chloroquinolines) with high regioselectivity have been synthesized, showing potential antibacterial activity against various Gram-positive and Gram-negative organisms (Rajesh, Reddy, Sarveswari, & Vijayakumar, 2013).

Safety and Hazards

2,4-Dichloroquinoline is toxic if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

2,4-dichloroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2N/c10-7-5-9(11)12-8-4-2-1-3-6(7)8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNBJYUUUYZVIJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60345843
Record name 2,4-Dichloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60345843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

703-61-7
Record name 2,4-Dichloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60345843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Dichloroquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: A one-pot method involves the condensation of an appropriate primary aromatic amine with malonic acid in the presence of excess phosphorus oxychloride. This method has been shown to produce 2,4-dichloroquinoline and related derivatives in good yields. [, ]

A: Yes, this compound can be synthesized using diphosgene in acetonitrile by reacting it with 2-ethynylaniline and heating at 130°C or 150°C for 12 hours. [, ]

A: The molecular formula of this compound is C9H5Cl2N, and its molecular weight is 198.05 g/mol. []

A: this compound and its derivatives can be characterized using various spectroscopic techniques, including 1H NMR, 13C NMR, IR, EI-MS, and ESI-MS spectroscopy. [, ]

A: The crystal structure of this compound reveals two crystallographically independent molecules in the asymmetric unit. Both molecules exhibit a planar quinoline ring system. []

A: The reaction of this compound with sodium azide depends on the solvent and reaction conditions. In DMF, it leads to regioselective formation of either 4-azido-2-chloroquinolines or 5-azido-tetrazolo[1,5-a]quinolines depending on the amount of sodium azide and the presence of catalysts. [, ]

A: Yes, both regioselective (using solid sodium alkoxide in toluene) and standard (using alcoholic alkoxide solutions) alkoxydehalogenation reactions can be carried out on 2,4-dichloroquinolines. The regioselectivity and product distribution can be analyzed using NMR spectroscopy. [, ]

A: Yes, this compound serves as a versatile precursor for various fused quinoline heterocycles. For instance, it can be used to synthesize pyrroloquinolines, dibenzo[b,g][1,8]naphthyridin-5-ones, and thieno[3,2-c]quinolines. [, , ]

A: The regioselectivity of reactions between this compound and organozinc reagents can be controlled by using different catalysts and additives. For example, palladium complexes promote α-selective coupling, while LiCl favors γ-selective coupling. [, ]

A: Yes, this compound and its derivatives can react with alkylene diols, such as ethylene glycol, propylene glycol, and butylene glycol, to form polyethers. []

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